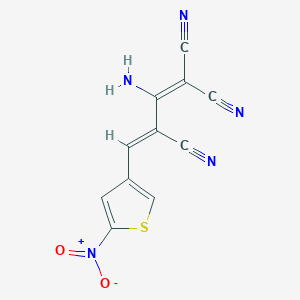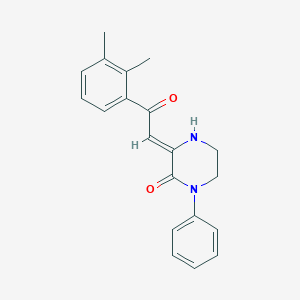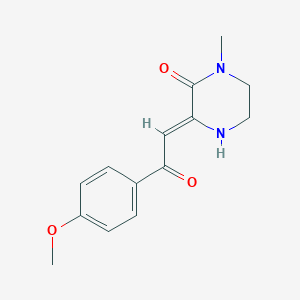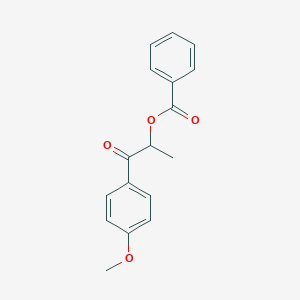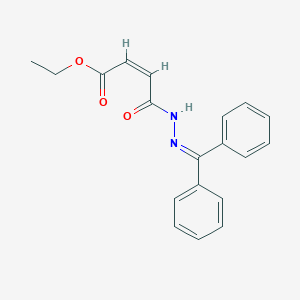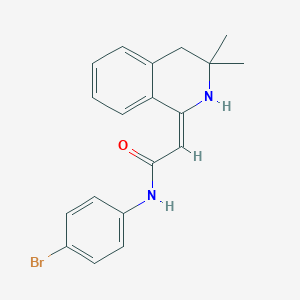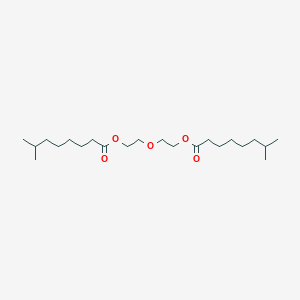
Diethylene glycol diisononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol diisononanoate (DGI) is a synthetic compound that belongs to the class of diesters. It is widely used in various industries such as personal care, food packaging, and pharmaceuticals due to its excellent solubility, low volatility, and good lubrication properties.
科学的研究の応用
Diethylene glycol diisononanoate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, this compound has been used as a solubilizer and emulsifier in drug formulations. It has also been investigated for its potential use as a drug carrier due to its excellent biocompatibility and low toxicity. In the food packaging industry, this compound has been used as a plasticizer and lubricant in the production of food packaging materials. Additionally, this compound has been studied for its potential use in cosmetics, personal care products, and lubricants due to its excellent lubrication properties.
作用機序
Diethylene glycol diisononanoate is a diester that exhibits excellent solubility in both polar and non-polar solvents. It is believed to work by reducing the interfacial tension between two immiscible phases, thereby improving the solubility and stability of the system. This compound also exhibits excellent lubrication properties due to its ability to reduce friction between two surfaces.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity and excellent biocompatibility in various studies. It is rapidly metabolized in the body and excreted through urine. However, long-term exposure to this compound may lead to adverse effects such as skin irritation, respiratory problems, and eye irritation. Therefore, it is important to handle this compound with care and follow proper safety protocols.
実験室実験の利点と制限
Diethylene glycol diisononanoate exhibits several advantages for use in lab experiments. It is readily available, easy to handle, and exhibits excellent solubility and stability in various solvents. However, this compound may not be suitable for certain experiments due to its specific properties. For instance, this compound may not be suitable for experiments that require a high degree of polarity or hydrophobicity.
将来の方向性
The potential applications of Diethylene glycol diisononanoate in various fields of science are vast and promising. Future research should focus on exploring the use of this compound in drug delivery systems, as well as investigating its potential use in biodegradable polymers and nanomaterials. Additionally, further studies should be conducted to evaluate the long-term effects of this compound on human health and the environment.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits excellent solubility, low volatility, and good lubrication properties. It has been extensively studied for its potential applications in various industries such as pharmaceuticals, food packaging, and cosmetics. This compound has been shown to exhibit low toxicity and excellent biocompatibility, making it a promising candidate for use in various applications. However, it is important to handle this compound with care and follow proper safety protocols to avoid adverse effects. Future research should focus on exploring the potential applications of this compound in various fields of science and evaluating its long-term effects on human health and the environment.
合成法
Diethylene glycol diisononanoate can be synthesized through the reaction between diethylene glycol and isononanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to obtain a pure product. The purity of this compound is crucial in ensuring its quality and effectiveness in various applications.
特性
CAS番号 |
190282-37-2 |
|---|---|
分子式 |
C22H42O5 |
分子量 |
386.6 g/mol |
IUPAC名 |
2-[2-(7-methyloctanoyloxy)ethoxy]ethyl 7-methyloctanoate |
InChI |
InChI=1S/C22H42O5/c1-19(2)11-7-5-9-13-21(23)26-17-15-25-16-18-27-22(24)14-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
InChIキー |
FWIUBOWVXREPPL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
正規SMILES |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



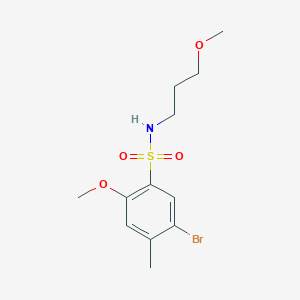
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)
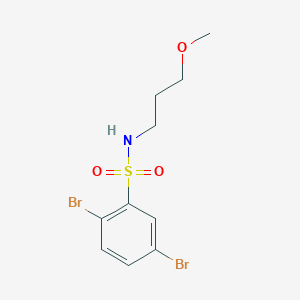
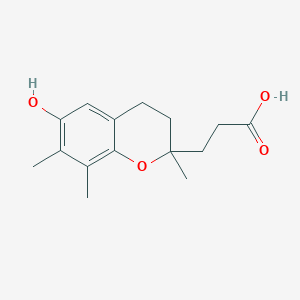
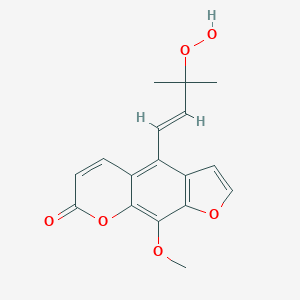
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
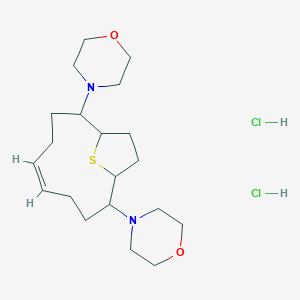
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
